molecular formula C11H17NO2 B2439894 Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate CAS No. 1015420-47-9

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate

Cat. No.: B2439894
CAS No.: 1015420-47-9
M. Wt: 195.262
InChI Key: QOWMHAAZUHQOHP-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1015420-47-9 . It has a molecular weight of 195.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 . This provides a standardized way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Chiral Bipyrrole

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is used in the synthesis of chiral bipyrrole compounds. Skowronek and Lightner (2003) demonstrated the synthesis of a chiral 3,3'-di-tert-butyl-2,2'-bipyrrole from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The synthesis process involves several steps, leading to a compound with axial chirality due to restricted rotation around the bipyrrole bond, influenced by the tert-butyl groups (Skowronek & Lightner, 2003).

One-Pot Syntheses of Pyrrole Derivatives

Chang and Shin (2008) developed a practical one-pot synthesis method for ethyl 4-substituted-1H-pyrrole-3-carboxylates. This method starts from aldehydes and progresses through a Horner−Wadsworth−Emmons reaction, followed by a reaction with tosylmethylisocyanide. The process is enhanced for practicality and environmental friendliness by using a single solvent for both reaction and crystallization (Chang & Shin, 2008).

Synthesis of Pyrrole Dicarboxylate Derivatives

Nishio et al. (2011) disclosed the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives. This synthesis involves a selective cyclization and produces high selectivity controlled by lithium coordination and steric hindrance caused by tert-butyl ester (Nishio et al., 2011).

Development of Regio-Selective Synthesis

Nguyen et al. (2009) reported a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, a related compound. The synthesis utilized the bulky tert-butyl moiety to direct selective substitutions at specific positions (Nguyen et al., 2009).

Pharmaceutical Applications

Carbone et al. (2013) synthesized substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These derivatives were screened for anticancer properties but showed limited activity, illustrating the potential of this compound in drug development (Carbone et al., 2013).

Safety and Hazards

The safety information available indicates that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways and have downstream effects on these biological activities.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Properties

IUPAC Name

ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWMHAAZUHQOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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